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molecular formula C11H6BrNO3S B1512154 4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid CAS No. 1433203-86-1

4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid

Cat. No. B1512154
M. Wt: 312.14 g/mol
InChI Key: WYZPBVLJJZJVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200005B2

Procedure details

To a solution of (i-Pr)2NH (5.3 g, 53 mmol) in anhydrous THF (40 mL) at −78° C. was added n-BuLi (23.2 mL, 58 mmol, 2.5M in hexane) dropwise. The mixture was stirred at the same temperature for 0.5 h. Then a solution of 4-Bromothiophene-3-carboxylic acid (5.0 g, 24 mmol) and HMPA (0.86 g, 4.8 mmol) in anhydrous THF (50 mL) was slowly added. The mixture was stirred at the same temperature for 1 h and N-methoxy-N-methyl-4-pyridine carboxamide (8.0 g, 48 mmol) was added dropwise to the stirring mixture at −78° C. The reaction mixture was stirred for another hour at room temperature and was then quenched with H2O. The aqueous layer was acidified with 5% aq. HCl to pH 1˜2. The precipitate was removed by filtration and the resulting filtrate extraxted with CH2Cl2 (3×200 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with CH2Cl2 to give the title compound (1.6 g, 20% yield) as a yellow solid. LC-MS (Method A): m/z 312 (M+H)+, Rt: 0.55 min. 1H NMR (400 MHz, DMSO-d6): δ=13.61 (s, 1H), 8.81-8.80 (m, 2H), 8.25 (s, 1H), 7.67-7.65 (m, 2H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[CH:16][S:17][CH:18]=1.CN(P(N(C)C)(N(C)C)=O)C.CON(C)[C:36]([C:38]1[CH:43]=[CH:42][N:41]=[CH:40][CH:39]=1)=[O:37]>C1COCC1>[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[C:16]([C:36](=[O:37])[C:38]2[CH:43]=[CH:42][N:41]=[CH:40][CH:39]=2)[S:17][CH:18]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
23.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=CSC1)C(=O)O
Name
Quantity
0.86 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
CON(C(=O)C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another hour at room temperature
CUSTOM
Type
CUSTOM
Details
was then quenched with H2O
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The crude product was washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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